molecular formula C11H13N3O B11703903 N-(cyclopentylideneamino)pyridine-3-carboxamide

N-(cyclopentylideneamino)pyridine-3-carboxamide

Cat. No.: B11703903
M. Wt: 203.24 g/mol
InChI Key: POKYLLYEDMFXIT-UHFFFAOYSA-N
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Description

N-(cyclopentylideneamino)pyridine-3-carboxamide is a heterocyclic compound that features a pyridine ring substituted with a carboxamide group and a cyclopentylideneamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(cyclopentylideneamino)pyridine-3-carboxamide typically involves the reaction of pyridine-3-carboxylic acid with cyclopentylamine under dehydrating conditions. The reaction can be catalyzed by agents such as carbodiimides or can proceed via direct amidation using coupling reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide). The reaction is usually carried out in an inert atmosphere to prevent oxidation and at temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process. Additionally, purification techniques like crystallization, distillation, or chromatography are employed to obtain the desired purity of the compound .

Chemical Reactions Analysis

Types of Reactions

N-(cyclopentylideneamino)pyridine-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(cyclopentylideneamino)pyridine-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(cyclopentylideneamino)pyridine-3-carboxamide involves its interaction with specific molecular targets. The compound can act as an inhibitor by binding to active sites of enzymes or receptors, thereby modulating their activity. The pathways involved may include inhibition of enzyme catalysis or interference with receptor-ligand interactions, leading to altered cellular responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(cyclopentylideneamino)pyridine-3-carboxamide is unique due to the specific positioning of the cyclopentylideneamino group and the carboxamide group on the pyridine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C11H13N3O

Molecular Weight

203.24 g/mol

IUPAC Name

N-(cyclopentylideneamino)pyridine-3-carboxamide

InChI

InChI=1S/C11H13N3O/c15-11(9-4-3-7-12-8-9)14-13-10-5-1-2-6-10/h3-4,7-8H,1-2,5-6H2,(H,14,15)

InChI Key

POKYLLYEDMFXIT-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=NNC(=O)C2=CN=CC=C2)C1

Origin of Product

United States

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